

Application Note: Quinoline-6-Carbonyl Chloride in Kinase Inhibitor Design

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Compound of Interest

Compound Name: *Quinoline-6-carbonyl chloride*

CAS No.: 72369-87-0

Cat. No.: B1313960

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Expanding the Chemical Vector: Targeting Allosteric and Solvent-Exposed Regions

Abstract

The quinoline scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Lenvatinib, Cabozantinib, Bosutinib). However, while the 3- and 4-positions have been exhaustively explored for ATP-hinge binding and "gatekeeper" interactions, the 6-position remains a high-potential vector for optimizing pharmacokinetic (PK) profiles and accessing solvent-exposed pockets. **Quinoline-6-carbonyl chloride** (Q6CC) serves as a critical electrophilic building block, enabling the rapid installation of diverse amide functionalities. This guide provides validated protocols for utilizing Q6CC to synthesize Type I and Type II kinase inhibitors, with a specific focus on CDK8/19 and c-Met analog development.

Scientific Rationale: The "Exit Vector" Strategy

In rational drug design, the quinoline nitrogen (N1) often functions as a hydrogen bond acceptor for the kinase hinge region (e.g., Met1160 in c-Met). The geometry of the quinoline ring positions the C6-substituent to project away from the ATP-binding cleft, often towards the solvent front or the ribose-binding pocket.

Key Advantages of the C6-Carbonyl Vector:

- **Solubility Enhancement:** The C6-amide linkage allows the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the core hinge-binding interaction.
- **Selectivity Tuning:** By projecting into the solvent channel, C6-substituents can interact with non-conserved surface residues, improving selectivity between homologous kinases (e.g., CDK8 vs. CDK19).
- **Metabolic Stability:** Unlike the metabolically labile 4-position (prone to oxidation), the 6-position amide is generally robust, reducing clearance rates.

Target Landscape

- **CDK8/19 Mediator Kinases:** Recent literature identifies the quinoline-6-carboxamide scaffold as a potent replacement for quinazoline cores (e.g., Senexin derivatives), improving metabolic stability.
- **c-Met & VEGFR:** 6-substituted quinolines are being explored to overcome resistance mutations affecting Type II inhibitors.

Chemical Properties & Handling

Compound: **Quinoline-6-carbonyl chloride** CAS: 158000-98-7 Molecular Weight: 191.61 g/mol Physical State: Off-white to pale yellow solid.

Stability & Storage Warning

- **Moisture Sensitivity:** Q6CC is an acid chloride and is highly susceptible to hydrolysis, converting back to the unreactive carboxylic acid (Quinoline-6-carboxylic acid) and HCl upon exposure to atmospheric moisture.
- **Storage:** Store at -20°C under an inert atmosphere (Argon/Nitrogen).
- **QC Check:** Before use, dissolve a small sample in anhydrous MeOH. Inject onto LCMS. A pure sample should show the methyl ester peak (M+31) as the major species due to immediate methanolysis, confirming the active acid chloride was present. If the acid peak (M+17) dominates, the reagent has hydrolyzed.

Experimental Protocols

Protocol A: General Library Synthesis (Schotten-Baumann Conditions)

Best for: Rapid synthesis of diverse amide libraries using non-sensitive amines.

Reagents:

- **Quinoline-6-carbonyl chloride** (1.0 equiv)
- Amine coupling partner (1.1 equiv)
- DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.5 equiv)
- Solvent: DCM (Dichloromethane) or THF (anhydrous)

Procedure:

- Preparation: In a flame-dried reaction vial purged with Argon, dissolve the Amine (0.5 mmol) in anhydrous DCM (2 mL).
- Base Addition: Add DIPEA (1.25 mmol) and cool the mixture to 0°C (ice bath).
- Acylation: Slowly add **Quinoline-6-carbonyl chloride** (0.5 mmol) dissolved in DCM (1 mL) dropwise over 5 minutes.
 - Note: Exotherm is possible. Maintain temperature < 5°C.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
- Quench: Add saturated NaHCO₃ solution (2 mL) to quench unreacted acid chloride.
- Workup: Extract with DCM (3 x 5 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: "One-Pot" Activation (From Carboxylic Acid)

Best for: When the acid chloride is not available or has hydrolyzed. This generates Q6CC in situ.

Reagents:

- Quinoline-6-carboxylic acid (1.0 equiv)
- Thionyl Chloride (SOCl₂) (5.0 equiv)
- Cat.[1][2][3][4] DMF (1 drop)

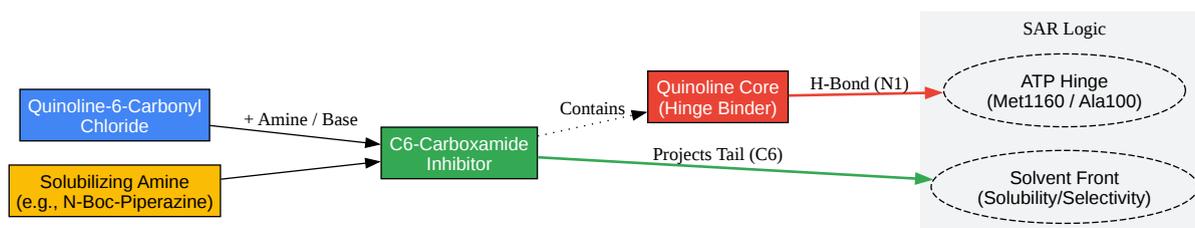
Procedure:

- Suspend Quinoline-6-carboxylic acid in dry Toluene or DCM.
- Add Thionyl Chloride and 1 drop of DMF (catalyst).
- Reflux (Toluene) or stir at RT (DCM) for 2–3 hours until the solution becomes clear (indicates Acid Chloride formation).
- Critical Step: Evaporate solvent and excess SOCl₂ completely under high vacuum (azeotrope with dry toluene 2x to remove traces of SOCl₂).
- Redissolve the crude Q6CC residue in DCM and proceed immediately to Protocol A.

Case Study: Optimization of CDK8 Inhibitors

Based on Senexin-type structure-activity relationships (SAR).

The following diagram illustrates the SAR logic when using Q6CC to build a CDK8 inhibitor. The 6-position amide acts as a linker to the "Tail Region," improving solubility and target residence time.



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Caption: SAR logic for Quinoline-6-carboxamide inhibitors. The N1 nitrogen binds the kinase hinge, while the C6-amide projects solubilizing groups into the solvent front.

Data Summary: Substituent Effects

Comparison of Quinoline positions for kinase inhibitor design.

Position	Primary Interaction	Chemical Vector Utility	Key Challenge
N1	H-Bond Acceptor (Hinge)	Core Binding	Must remain unsubstituted for activity.
C3	Gatekeeper / Back-pocket	Potency / Selectivity	Steric clashes with gatekeeper residues.
C4	Hinge / Hydrophobic Pocket	Potency (Main Vector)	Metabolic liability (Oxidation).
C6	Solvent Front / Ribose	PK / Solubility / Diversity	Requires linker (e.g., Amide from Q6CC).

Troubleshooting & Safety

Common Issues

- Low Yield: Often caused by hydrolysis of Q6CC. Solution: Use Protocol B to generate fresh acid chloride or ensure all solvents are anhydrous (stored over molecular sieves).
- Regioselectivity: If using a quinoline with competing nucleophiles (e.g., an amino group at C3), protect the C3-amine before reacting with Q6CC.
- Purification: Quinoline amides can be "streaky" on silica due to the basic nitrogen. Solution: Add 1% Triethylamine or 1% NH₄OH to the DCM/MeOH eluent.

HSE (Health, Safety, Environment)

- Corrosive: Q6CC releases HCl gas upon contact with moisture. Handle in a fume hood.
- Sensitizer: Acid chlorides are potent sensitizers. Double-glove and wear eye protection.

References

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